molecular formula C13H11Cl3FN3O B420565 2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide

2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide

Cat. No.: B420565
M. Wt: 350.6g/mol
InChI Key: FLSAYDXYMINGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide is a synthetic organic compound with the molecular formula C14H12Cl3FN2O. This compound is characterized by the presence of a fluorine atom, three chlorine atoms, and a quinoline moiety, making it a unique and potentially valuable molecule in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide typically involves the reaction of quinoline derivatives with fluorinated and chlorinated reagents. One common method includes the reaction of quinoline-8-amine with 2,2,2-trichloro-1-fluoroethane in the presence of a suitable base, followed by acetylation to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11Cl3FN3O

Molecular Weight

350.6g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide

InChI

InChI=1S/C13H11Cl3FN3O/c14-13(15,16)12(20-10(21)7-17)19-9-5-1-3-8-4-2-6-18-11(8)9/h1-6,12,19H,7H2,(H,20,21)

InChI Key

FLSAYDXYMINGNG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)CF)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)CF)N=CC=C2

Origin of Product

United States

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